2-(5-Chloro-6-methyl-1-benzofuran-3-yl)-1-(morpholin-4-yl)ethanone
Overview
Description
2-(5-Chloro-6-methyl-1-benzofuran-3-yl)-1-(morpholin-4-yl)ethanone is a synthetic organic compound that features a benzofuran ring substituted with a chloro and methyl group, an acetyl group, and a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Chloro-6-methyl-1-benzofuran-3-yl)-1-(morpholin-4-yl)ethanone typically involves multiple steps. One common approach is the electrophilic substitution reaction of salicylaldehyde with trioxane to form a benzofuran nucleus. This is followed by the condensation cyclization with 4-chloro phenacyl bromide in the presence of anhydrous potassium carbonate at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-(5-Chloro-6-methyl-1-benzofuran-3-yl)-1-(morpholin-4-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized under specific conditions.
Reduction: The acetyl group can be reduced to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can replace the chloro group under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzofuran ring can lead to the formation of benzofuran-2,3-dione derivatives, while reduction of the acetyl group can yield the corresponding alcohol.
Scientific Research Applications
2-(5-Chloro-6-methyl-1-benzofuran-3-yl)-1-(morpholin-4-yl)ethanone has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and as a potential inhibitor.
Mechanism of Action
The mechanism of action of 2-(5-Chloro-6-methyl-1-benzofuran-3-yl)-1-(morpholin-4-yl)ethanone is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The benzofuran ring may play a role in binding to these targets, while the morpholine ring could influence the compound’s solubility and bioavailability .
Comparison with Similar Compounds
Similar Compounds
Psoralen: Used in the treatment of skin diseases like cancer or psoriasis.
8-methoxypsoralen: Another compound with similar applications in dermatology.
Angelicin: Known for its therapeutic properties in treating skin conditions.
Uniqueness
2-(5-Chloro-6-methyl-1-benzofuran-3-yl)-1-(morpholin-4-yl)ethanone is unique due to its specific substitution pattern on the benzofuran ring and the presence of a morpholine ring. This combination of structural features may confer distinct biological activities and chemical reactivity compared to other benzofuran derivatives.
Properties
IUPAC Name |
2-(5-chloro-6-methyl-1-benzofuran-3-yl)-1-morpholin-4-ylethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO3/c1-10-6-14-12(8-13(10)16)11(9-20-14)7-15(18)17-2-4-19-5-3-17/h6,8-9H,2-5,7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWSLJNGKSVPBOU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1Cl)C(=CO2)CC(=O)N3CCOCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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